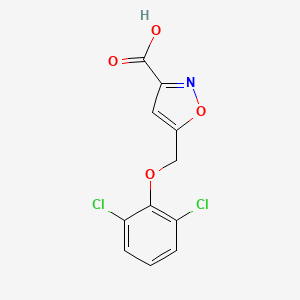

5-(2,6-Dichlorophenoxymethyl)-1,2-oxazole-3-carboxylic acid

Description

Properties

IUPAC Name |

5-[(2,6-dichlorophenoxy)methyl]-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2NO4/c12-7-2-1-3-8(13)10(7)17-5-6-4-9(11(15)16)14-18-6/h1-4H,5H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUKXRQYIGCFXEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)OCC2=CC(=NO2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods of 5-(2,6-Dichlorophenoxymethyl)-1,2-oxazole-3-carboxylic acid

General Synthetic Strategy

The synthesis of this compound typically involves:

- Activation of a carboxylic acid precursor to form an intermediate reactive species.

- Construction of the oxazole ring via cyclization reactions.

- Introduction of the 2,6-dichlorophenoxymethyl moiety through nucleophilic substitution or coupling reactions.

Oxazole Ring Formation via Direct Cyclization from Carboxylic Acids

A recent and efficient method for synthesizing 4,5-disubstituted oxazoles, which can be adapted for compounds like this compound, involves the direct transformation of carboxylic acids using triflylpyridinium reagents and isocyanides. This method offers advantages such as mild conditions, broad substrate scope, and good yields.

Reaction Conditions and Mechanism

- Reagents: Carboxylic acid substrate, DMAP (4-dimethylaminopyridine), triflylpyridinium salt, and alkyl isocyanides.

- Solvent: Dichloromethane (DCM).

- Temperature: 40 °C.

- Time: 30 minutes to 3 hours depending on substrate.

- Mechanism:

- In situ activation of the carboxylic acid by triflylpyridinium reagent forming an acylpyridinium intermediate.

- Nucleophilic attack by deprotonated alkyl isocyanoacetate leading to cyclization and oxazole ring formation.

Experimental Procedure Summary

| Step | Description | Conditions |

|---|---|---|

| 1 | Mix carboxylic acid, DMAP, and DCM under N2 atmosphere | Room temperature, 5 min stirring |

| 2 | Add triflylpyridinium reagent | Room temperature, 5 min stirring |

| 3 | Add isocyanide | 40 °C, 30 min to 3 h stirring |

| 4 | Work-up and purification | Extraction with water and DCM, silica gel chromatography |

This method has been successfully applied to aromatic acids and bioactive molecules, yielding oxazole derivatives in good to excellent yields (up to 93%).

Introduction of the 2,6-Dichlorophenoxymethyl Group

The 2,6-dichlorophenoxymethyl substituent can be introduced by nucleophilic substitution of a suitable halomethyl oxazole intermediate with 2,6-dichlorophenol or its derivatives. This step typically involves:

- Generation of a halomethyl intermediate on the oxazole ring.

- Reaction with 2,6-dichlorophenol under basic conditions to form the ether linkage.

While direct literature on this exact substitution for the title compound is limited, analogous halogenated phenoxymethyl ethers have been synthesized using such nucleophilic substitution strategies.

Comparative Summary of Preparation Methods

Research Findings and Practical Considerations

- The direct cyclization method using triflylpyridinium reagents is noted for its efficiency and scalability, demonstrated by gram-scale synthesis of oxazole derivatives with yields up to 93%.

- Recovery and reuse of DMAP base in this method improve cost-effectiveness and sustainability.

- Functional group tolerance allows late-stage functionalization of complex molecules, suggesting adaptability for introducing the 2,6-dichlorophenoxymethyl group after oxazole ring formation.

- Multi-step routes involving halogenated acid chlorides and lithiation or Grignard chemistry have been successfully used to prepare related halogenated heterocyclic acids on multi-kilogram scales, indicating feasibility for industrial synthesis.

- Microwave irradiation techniques provide a green chemistry approach with rapid reaction times, though further adaptation is needed for the specific title compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Pharmaceutical Applications

5-(2,6-Dichlorophenoxymethyl)-1,2-oxazole-3-carboxylic acid has been investigated for its potential as a pharmaceutical agent due to its unique chemical structure which may interact with biological targets effectively.

Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. The dichlorophenoxy group is known to enhance the lipophilicity of compounds, potentially improving their ability to penetrate microbial membranes .

Anti-inflammatory Effects : Research indicates that derivatives of oxazole compounds may possess anti-inflammatory properties. The specific mechanism by which this compound exerts these effects is still under investigation, but it may involve modulation of inflammatory pathways .

Agricultural Applications

The compound has potential uses in agriculture as a fungicide or herbicide. The oxazole ring structure is common in many agrochemicals, suggesting that this compound could be developed for crop protection.

Fungicidal Activity : Studies have shown that compounds containing oxazole moieties can inhibit fungal growth effectively. This makes this compound a candidate for further research into its efficacy against plant pathogens .

Chemical Research and Development

In chemical research, this compound serves as an important building block for synthesizing more complex molecules. Its unique structure allows chemists to modify it and explore new derivatives with potentially enhanced properties.

Synthetic Intermediates : The compound can be utilized as an intermediate in the synthesis of other biologically active compounds. Its functional groups can undergo various chemical reactions (e.g., esterification or amination) to create derivatives tailored for specific applications in medicinal chemistry .

Case Study 1: Antimicrobial Testing

A study conducted on the antimicrobial properties of various oxazole derivatives included testing this compound against common pathogens such as E. coli and Staphylococcus aureus. The results indicated moderate activity, suggesting further optimization could enhance its efficacy.

Case Study 2: Synthesis of Derivatives

Research focused on synthesizing derivatives of the compound has shown that modifications to the dichlorophenoxy group can significantly alter biological activity. This highlights the importance of structural variations in drug development processes.

Mechanism of Action

The mechanism by which 5-(2,6-Dichlorophenoxymethyl)-1,2-oxazole-3-carboxylic acid exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological or chemical changes. Understanding the precise mechanism requires detailed studies and experimentation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional attributes of 5-(2,6-dichlorophenoxymethyl)-1,2-oxazole-3-carboxylic acid can be contextualized by comparing it to three closely related derivatives (Table 1).

Table 1: Key Attributes of this compound and Analogous Compounds

Halogen Substitution Effects: Dichloro vs. Difluorophenyl Analogs

The substitution of chlorine with fluorine in the phenyl ring (e.g., 5-(2,6-difluorophenoxymethyl)-1,2-oxazole-3-carboxylic acid) reduces molecular weight (272.08 vs. 255.18 g/mol) and increases electronegativity. Fluorine’s smaller atomic radius may enhance metabolic stability by resisting oxidative degradation, a common issue with chlorinated aromatics. However, the dichloro derivative’s higher lipophilicity (ClogP ~2.8 vs. ~2.2 for difluoro) could improve membrane permeability in drug design .

Functional Group Modifications: Aminomethyl vs. Phenoxymethyl

Replacing the phenoxymethyl group with an aminomethyl moiety (5-(aminomethyl)-1,2-oxazole-3-carboxylic acid hydrochloride) introduces a positively charged amine at physiological pH, significantly enhancing aqueous solubility (e.g., >50 mg/mL in water vs. <1 mg/mL for the dichloro analog). This modification is advantageous in prodrug strategies or peptide-like molecules requiring hydrophilic interactions .

Positional Isomerism and Steric Effects

3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid demonstrates how positional isomerism alters bioactivity. The methyl group at C5 and carboxylic acid at C4 create steric hindrance, reducing binding affinity to penicillin-binding proteins compared to dicloxacillin. This compound’s role as a degradation product highlights the sensitivity of oxazole-based drugs to structural rearrangements .

Research Implications and Limitations

Further studies should explore its pharmacokinetic profile and synthetic utility in lead optimization campaigns.

Biological Activity

5-(2,6-Dichlorophenoxymethyl)-1,2-oxazole-3-carboxylic acid (CAS No. 1225900-23-1) is a compound with notable biological activities that have been the subject of various studies. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, effects on different biological systems, and relevant case studies.

- Molecular Formula : C11H7Cl2NO4

- Molecular Weight : 288.08 g/mol

- Structure : The compound features a dichlorophenoxymethyl group attached to an oxazole ring with a carboxylic acid functional group.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, which can lead to various pharmacological effects. The following mechanisms have been identified:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that are crucial in metabolic pathways. For instance, it exhibits xanthine oxidase inhibitory activity, which is significant in managing conditions like gout and hyperuricemia .

- Antioxidant Properties : It also demonstrates antioxidant activity, which helps in reducing oxidative stress by scavenging free radicals .

- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells and inhibit cell proliferation by disrupting cell cycle progression .

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Case Study 1: Xanthine Oxidase Inhibition

A study evaluated the xanthine oxidase inhibitory properties of various compounds, including this compound. The results indicated moderate inhibition compared to febuxostat, a standard medication for gout treatment. This suggests potential therapeutic applications in managing uric acid levels .

Case Study 2: Anticancer Properties

Research focusing on the anticancer effects of oxazole derivatives highlighted that compounds similar to this compound demonstrated significant cytotoxicity against various cancer cell lines (e.g., A375 and H460). These studies revealed that the compound could induce cell cycle arrest and promote apoptosis through increased reactive oxygen species (ROS) levels .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(2,6-Dichlorophenoxymethyl)-1,2-oxazole-3-carboxylic acid, and what critical reaction parameters should be monitored?

- The compound can be synthesized via multi-step reactions involving halogenated intermediates and cyclization steps. Key parameters include reaction temperature (e.g., maintaining 60–80°C for cyclization), solvent choice (polar aprotic solvents like DMF), and stoichiometric control of reagents such as 2,6-dichlorophenol derivatives. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound, and what spectral markers should researchers prioritize?

- 1H/13C NMR : Look for characteristic shifts of the oxazole ring (e.g., δ 6.5–7.5 ppm for aromatic protons) and carboxylic acid proton (broad peak at δ 12–14 ppm). IR spectroscopy should confirm the carboxylic acid group (C=O stretch ~1700 cm⁻¹) and oxazole ring vibrations (~1600 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular ion (e.g., [M+H]+ calculated for C₁₁H₈Cl₂NO₄) .

Q. What are the recommended protocols for purifying this compound, and how can purity be validated?

- Use recrystallization (ethanol/water mixture) or preparative HPLC (C18 column, acetonitrile/water gradient). Validate purity via HPLC-UV (≥95% peak area) and melting point analysis (compare with literature values, if available). Differential scanning calorimetry (DSC) can assess thermal stability .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions (e.g., logP, solubility) and experimental data for this compound?

- Cross-validate predictions using multiple tools (e.g., SwissADME, ACD/Labs). For solubility, experimentally determine via shake-flask method in PBS (pH 7.4) and compare with in silico results. Adjust computational models by incorporating substituent-specific parameters (e.g., Cl electronegativity effects) .

Q. What strategies optimize synthesis yield when side reactions (e.g., dichlorophenol dimerization) occur?

- Introduce protecting groups for the phenolic -OH during intermediate steps. Optimize reaction time (e.g., shorter durations to minimize by-products) and use catalysts like DMAP to enhance regioselectivity. Monitor progress via TLC or in situ FTIR .

Q. How can X-ray crystallography using SHELX software determine the crystal structure, particularly the influence of the dichlorophenoxymethyl group on packing?

- Grow single crystals via slow evaporation (methanol/chloroform). Use SHELXL for refinement, focusing on Cl···Cl and π-π interactions. Analyze packing diagrams to assess steric effects of the dichlorophenoxymethyl group on unit cell parameters .

Q. What in silico methods predict biological activity, and how should predictions be validated?

- Perform molecular docking (AutoDock Vina) against targets like cyclooxygenase-2 (COX-2), leveraging structural homology with celecoxib derivatives . Validate via in vitro COX-2 inhibition assays (IC50 determination) and cellular viability tests (MTT assay) .

Q. How can tandem mass spectrometry (MS/MS) characterize synthesis by-products?

- Use ESI-MS/MS in positive ion mode to fragment molecular ions. Identify by-products via diagnostic fragments (e.g., loss of COOH or Cl groups). Compare fragmentation patterns with synthetic intermediates to trace reaction pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.